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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-amine

Cat. No.: B1589133 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-4-amine

Executive Summary
2,3-Dihydrobenzofuran-4-amine is a pivotal structural motif in medicinal chemistry, serving as

a key intermediate in the synthesis of a wide range of biologically active compounds. A

thorough understanding of its fundamental physical properties, such as melting point and

solubility, is not merely academic; it is a critical prerequisite for its effective utilization in drug

discovery and development pipelines. These parameters directly influence compound purity,

formulation strategies, storage conditions, and ultimately, bioavailability. This guide provides a

detailed examination of the melting point and solubility of 2,3-Dihydrobenzofuran-4-amine,

presenting both established data and the rigorous, validated methodologies required to

determine these properties in a research setting. Designed for scientists and drug development

professionals, this document explains the causality behind experimental choices, ensuring that

the described protocols are robust and self-validating.

Introduction: The Strategic Importance of
Physicochemical Characterization
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with

meticulous characterization. For building blocks like 2,3-Dihydrobenzofuran-4-amine, early

and accurate assessment of physical properties is fundamental. The melting point serves as a

primary indicator of purity and identity, while solubility is a critical determinant of a compound's
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behavior in both in vitro assays and in vivo systems.[1][2] Poor solubility can create significant

hurdles in formulation and may lead to low or erratic intestinal absorption, compromising the

therapeutic potential of an otherwise promising molecule.[1] This guide, therefore, offers not

just data, but a framework for understanding and experimentally verifying these essential

characteristics.

Core Physical Properties of 2,3-Dihydrobenzofuran-
4-amine
The following table summarizes the key physical properties of 2,3-Dihydrobenzofuran-4-
amine based on available data. These values serve as a benchmark for researchers working

with this compound.

Property Value Solvents

Appearance
Colorless to pale yellow crystal

or powder
N/A

Melting Point Approx. 125-128°C N/A

Solubility Soluble Alcohol

Insoluble Water

Data sourced from ChemBK[3].

Melting Point Determination: A Criterion for Purity
and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to

the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-

1.0°C. The presence of even small amounts of miscible impurities can cause a depression of

the melting point and a broadening of the melting range.[4][5] Therefore, accurate melting point

determination is a simple yet powerful tool for assessing the purity of a synthesized batch of

2,3-Dihydrobenzofuran-4-amine.
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Recommended Protocol: Capillary Melting Point
Determination
The capillary method is a widely adopted, reliable technique for determining the melting point of

a solid organic compound. The protocol below outlines the use of a modern digital melting point

apparatus.

Causality in Experimental Design:

Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat

transfer and prevent solvent effects from depressing the melting point.

Packing the Capillary: A small, densely packed sample (1-2 mm high) is crucial for an

accurate reading.[4] Too much sample will result in a larger temperature gradient across the

material, artificially broadening the melting range.

Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is the

most critical parameter for achieving an accurate measurement.[2] Rapid heating does not

allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously

high and broad melting ranges.

Step-by-Step Methodology:

Sample Preparation: Place a small amount of 2,3-Dihydrobenzofuran-4-amine on a clean,

dry watch glass and crush it into a fine powder.

Loading the Capillary Tube: Take a capillary tube sealed at one end.[4][6] Push the open end

into the powdered sample.

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the powder

into the sealed end. Repeat until a column of 1-2 mm of densely packed material is obtained.

[4]

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the

heating block of a digital melting point apparatus. Set a rapid heating ramp (e.g., 10-

20°C/min) to quickly find an approximate melting range.[2][5] This saves time during the

precise measurement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://jan.ucc.nau.edu/~jkn/235Manual
https://www.benchchem.com/product/b1589133?utm_src=pdf-body
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://davjalandhar.com/dbt/chemistry/SOP%20LabManuals/B.Sc.%20SEM%20I.pdf
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://jan.ucc.nau.edu/~jkn/235Manual
https://www.sserc.org.uk/resources/chemistry-resources/chemistry-skills/melting-point-determination/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the

approximate melting point. Place a new capillary with the sample into the block.

Heating and Observation: Set the heating ramp to a slow rate of 1-2°C per minute.

Record the Melting Range:

T1: Record the temperature at which the first drop of liquid appears.

T2: Record the temperature at which the last solid crystal melts completely.

Reporting: The melting point is reported as the range from T1 to T2. For 2,3-
Dihydrobenzofuran-4-amine, this should fall within the 125-128°C range for a pure sample.

[3]

Validation: Perform at least two careful determinations. Consistent values validate the result.

Workflow for Melting Point Determination
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Caption: Workflow for accurate melting point determination.
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Solubility Profiling: A Predictor of Biological
Performance
Solubility is a measure of the maximum amount of a substance that can dissolve in a given

solvent at equilibrium. In drug development, aqueous solubility is particularly important as it

directly impacts absorption and bioavailability.[7] Two primary types of solubility are often

measured: kinetic and thermodynamic.

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an

organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] It is a high-

throughput method used for early-stage screening.[1]

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in

a solvent.[7][8] It is determined by allowing excess solid to equilibrate with the solvent over

an extended period. This "shake-flask" method is considered the gold standard.[9]

Given that 2,3-Dihydrobenzofuran-4-amine is a solid intermediate, determining its

thermodynamic solubility provides the most accurate and relevant data for formulation and

biopharmaceutical assessment.

Recommended Protocol: Equilibrium Shake-Flask
Solubility
This method determines the thermodynamic solubility by establishing equilibrium between the

undissolved solid and a saturated solution.

Causality in Experimental Design:

Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly

saturated at equilibrium.

Equilibration Time: An extended agitation period (typically 24-72 hours) is necessary to

ensure the system reaches a true thermodynamic equilibrium.[9]

Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved

solid from the saturated supernatant.[10] Care must be taken to avoid sample loss through
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adsorption to the filter material.[10]

Quantification: A validated analytical method, such as HPLC-UV or LC-MS, is required for

accurate concentration measurement of the dissolved compound in the supernatant.[1]

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 2,3-Dihydrobenzofuran-4-amine to a series of

vials.

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water,

phosphate-buffered saline pH 7.4, ethanol).

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the system to reach equilibrium.[7]

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an

aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to

remove all undissolved solids.

Sample Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate

solvent to bring the concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of 2,3-Dihydrobenzofuran-4-amine in the diluted

supernatant using a pre-validated HPLC-UV method against a standard curve.

Calculation: Calculate the original solubility in the solvent, accounting for any dilution factors.

Express the result in units such as mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination
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Caption: Workflow for equilibrium shake-flask solubility.
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Conclusion
The physical properties of 2,3-Dihydrobenzofuran-4-amine, specifically its melting point of

~125-128°C and its differential solubility in aqueous and organic media, are foundational data

points for its application in research and drug development.[3] Adherence to rigorous, well-

understood experimental protocols, such as the capillary method for melting point and the

shake-flask method for solubility, is essential for generating reliable and reproducible data. By

understanding the principles behind these techniques, researchers can confidently assess the

purity, guide the formulation, and predict the biopharmaceutical behavior of this valuable

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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